2-Methyl-1-nitro-4-(2,3,3-trichloroprop-2-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-nitro-4-(2,3,3-trichloroprop-2-en-1-yl)benzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a nitro group (-NO2) and a trichloropropenyl group attached to a benzene ring. It is a derivative of benzene, which is a fundamental structure in organic chemistry known for its stability and aromatic properties.
Vorbereitungsmethoden
The synthesis of 2-Methyl-1-nitro-4-(2,3,3-trichloroprop-2-en-1-yl)benzene typically involves multiple stepsThe nitration process involves treating methylbenzene with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures .
Analyse Chemischer Reaktionen
2-Methyl-1-nitro-4-(2,3,3-trichloroprop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Addition: The trichloropropenyl group can participate in addition reactions, particularly with nucleophiles, leading to the formation of various derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine: Research into its potential pharmacological properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-nitro-4-(2,3,3-trichloroprop-2-en-1-yl)benzene involves its interaction with various molecular targets. The nitro group is known to undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The trichloropropenyl group may also participate in reactions that modify the compound’s activity and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other nitrobenzene derivatives such as 2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene and 2-Methyl-1-nitro-4-(phenylsulfanyl)benzene . These compounds share the nitrobenzene core but differ in the substituents attached to the benzene ring. The unique combination of the nitro and trichloropropenyl groups in 2-Methyl-1-nitro-4-(2,3,3-trichloroprop-2-en-1-yl)benzene gives it distinct chemical and physical properties, making it valuable for specific applications .
Eigenschaften
CAS-Nummer |
62798-84-9 |
---|---|
Molekularformel |
C10H8Cl3NO2 |
Molekulargewicht |
280.5 g/mol |
IUPAC-Name |
2-methyl-1-nitro-4-(2,3,3-trichloroprop-2-enyl)benzene |
InChI |
InChI=1S/C10H8Cl3NO2/c1-6-4-7(5-8(11)10(12)13)2-3-9(6)14(15)16/h2-4H,5H2,1H3 |
InChI-Schlüssel |
DOIYVPDJIOPJTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CC(=C(Cl)Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.